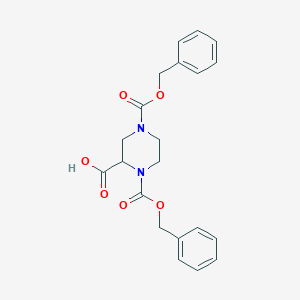
1,4-双(苄氧羰基)哌嗪-2-羧酸
概述
描述
1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid is a complex organic compound with the molecular formula C21H22N2O6 . This compound is characterized by its piperazine ring, which is substituted with benzyloxycarbonyl groups at the 1 and 4 positions, and a carboxylic acid group at the 2 position. It is used in various scientific research applications due to its unique chemical properties.
科学研究应用
1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid typically involves the protection of the piperazine ring with benzyloxycarbonyl groups followed by the introduction of the carboxylic acid group. One common method involves the reaction of piperazine with benzyl chloroformate in the presence of a base to form the benzyloxycarbonyl-protected piperazine. This intermediate is then reacted with a suitable carboxylating agent to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The benzyloxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
作用机制
The mechanism of action of 1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl groups can act as protecting groups, allowing selective reactions at other sites on the molecule. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties.
相似化合物的比较
Similar Compounds
- 1-Boc-piperazine-3-carboxylic acid
- 4-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid
- Piperazine-1,3-dicarboxylic acid 1-tert-butyl ester
Uniqueness
1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical properties. The presence of both benzyloxycarbonyl and carboxylic acid groups allows for versatile reactivity and applications in various fields of research.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid involves the protection of the piperazine ring followed by the introduction of the carboxylic acid group. The benzyloxycarbonyl (Cbz) group is used as a protecting group for the piperazine ring. The Cbz group can be easily removed under mild conditions to obtain the desired compound.", "Starting Materials": [ "Piperazine", "Benzyl chloroformate", "Sodium hydroxide", "Carbon dioxide", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Piperazine is reacted with benzyl chloroformate in the presence of sodium hydroxide to form 1-benzylpiperazine.", "1-benzylpiperazine is then reacted with carbon dioxide in methanol to form 1-benzylpiperazine-2-carboxylic acid.", "The carboxylic acid group is then protected by reacting with benzyl chloroformate to form 1-benzylpiperazine-2-carboxylic acid benzyl ester.", "The benzyl ester is then reacted with hydrochloric acid to remove the Cbz group and obtain 1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid." ] } | |
CAS 编号 |
191739-36-3 |
分子式 |
C21H21N2O6- |
分子量 |
397.4 g/mol |
IUPAC 名称 |
1,4-bis(phenylmethoxycarbonyl)piperazine-2-carboxylate |
InChI |
InChI=1S/C21H22N2O6/c24-19(25)18-13-22(20(26)28-14-16-7-3-1-4-8-16)11-12-23(18)21(27)29-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,25)/p-1 |
InChI 键 |
WXQFHIXVEGWTFS-UHFFFAOYSA-M |
SMILES |
C1CN(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
规范 SMILES |
C1CN(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)[O-])C(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B3112645.png)
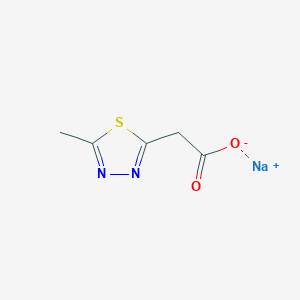
![2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride](/img/structure/B3112661.png)
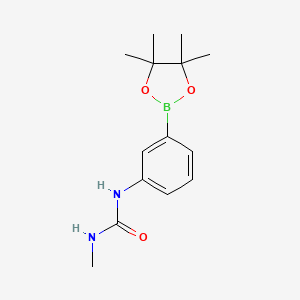
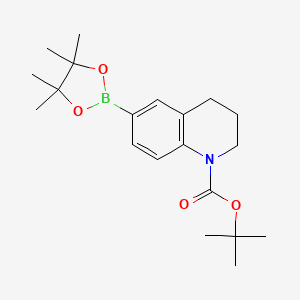

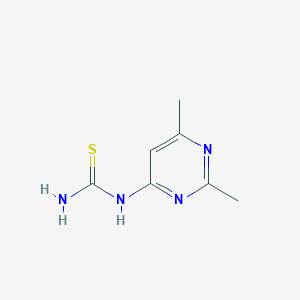
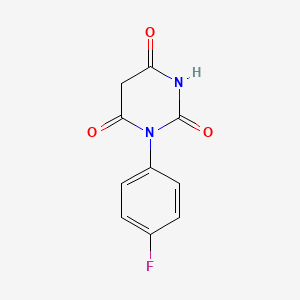
![O-[2-(3-methylphenyl)ethyl]hydroxylamine](/img/structure/B3112694.png)

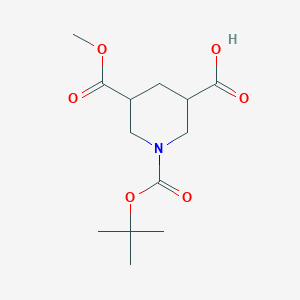
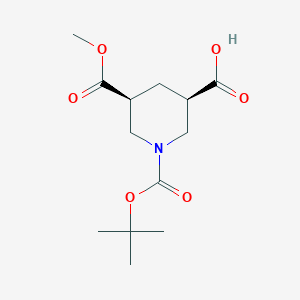
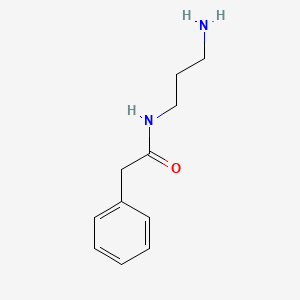
![ditert-butyl (2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioate](/img/structure/B3112727.png)
